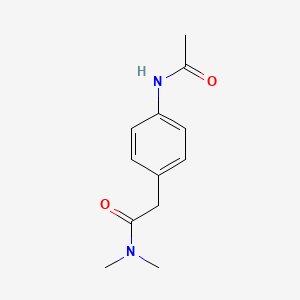

![molecular formula C15H12F2N2O2 B6538994 N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide CAS No. 1060310-92-0](/img/structure/B6538994.png)

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is a nootropic drug, also known as phenotropil . It’s used to stimulate mental activity, activate cognitive functions, improve memory, and increase learning ability . It’s also known to increase brain resistance to a variety of harmful effects, such as excessive stress or hypoxia .

Synthesis Analysis

The synthesis of “N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” involves the N-alkylation of 4 ®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base. The intermediate N-ethoxycarbonylmethyl-4 ®-phenyl-2-pyrrolidinone is then treated with ammonia .Molecular Structure Analysis

The molecular structure of “N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is complex, with a total of 49 bonds. There are 27 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered rings .科学研究应用

Nootropic Drug Research

“N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide” is also known as phenotropil. It is a new nootropic drug that has been studied for its effects on neurotransmitter receptors in the brain . The drug was administered at a dose of 100 mg/kg to study its quantitative characteristics on dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in rats .

Anti-Amnestic Effects

Phenotropil has been found to have anti-amnestic effects. It was found to abolish the effect of the cholinolytic drug scopolamine, which induced a substantial increase in the density of n-choline receptors in the cortex and NMDA receptors in the hippocampus . Phenotropil decreased the number of nACh and NMDA receptors by 46% and 14%, respectively .

Effects on Dopamine Receptors

Phenotropil has been found to considerably increase the density of dopamine D2 and D3 receptors by 29% and 62%, respectively . It also abolished the effect of scopolamine on the dopamine D1 receptors .

Effects on Benzodiazepine Receptors

Phenotropil abolished the effect of scopolamine on the benzodiazepine receptors and increased the density of these receptors by 25% .

Pharmaceutical Use

The R-enantiomer of N-carbamoylmethyl-4-phenyl-2-pyrrolidinone (R-Carphedon) has pharmacological value . The method of its preparation includes the N-alkylation of 4®-phenyl-2-pyrrolidinone with ethyl bromoacetate in the presence of a strong base .

Patent Applications

The compound and its method of preparation have been patented, indicating its potential for commercial and pharmaceutical applications .

作用机制

Target of Action

The primary targets of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide are dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors in the brain . These neurotransmitter receptors play crucial roles in various cognitive and physiological functions.

Mode of Action

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide interacts with its targets by modulating the density of these neurotransmitter receptors. For instance, it can abolish the effect of scopolamine, a cholinolytic drug, and decrease the number of nACh and NMDA receptors . It also affects the density of dopamine D1, D2, and D3 receptors .

Biochemical Pathways

The compound affects the biochemical pathways associated with the aforementioned neurotransmitters. By modulating the density of these receptors, it influences the signaling pathways of dopamine, serotonin, glutamate, GABA, and acetylcholine . The downstream effects of these changes include alterations in cognitive functions and potentially the mitigation of scopolamine-induced amnesia .

Pharmacokinetics

It is known that the compound is administered intraperitoneally at a dose of 100 mg/kg

Result of Action

The molecular and cellular effects of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide’s action include changes in the density of various neurotransmitter receptors in the brain . These changes can influence cognitive functions and potentially counteract the effects of certain drugs like scopolamine .

Action Environment

The action, efficacy, and stability of N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide can be influenced by various environmental factors. For instance, the presence of other drugs (like scopolamine) can affect its action Additionally, factors such as the physiological state of the organism and the specific conditions of the environment may also play a role

属性

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)phenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-11-2-1-3-12(17)14(11)15(21)19-10-6-4-9(5-7-10)8-13(18)20/h1-7H,8H2,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCDAZLSDOJADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(carbamoylmethyl)phenyl]-2,6-difluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6538914.png)

![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)

![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)

![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)

![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)

![2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538967.png)

![2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538976.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide](/img/structure/B6538978.png)

![N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B6538998.png)

![N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6539000.png)

![N-[4-(carbamoylmethyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6539005.png)